[1-(5-fluoropentyl)-7-hydroxyindol-3-yl]-naphthalen-1-ylmethanone
Description
Properties
IUPAC Name |
[1-(5-fluoropentyl)-7-hydroxyindol-3-yl]-naphthalen-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FNO2/c25-14-4-1-5-15-26-16-21(19-11-7-13-22(27)23(19)26)24(28)20-12-6-9-17-8-2-3-10-18(17)20/h2-3,6-13,16,27H,1,4-5,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWBAWORWZVPCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=C3C=CC=C4O)CCCCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901017863 | |
| Record name | AM-2201 7-hydroxyindole metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1537889-11-4 | |
| Record name | AM-2201 7-hydroxyindole metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AM2201 7-hydroxyindole metabolite involves the hydroxylation of AM2201. The process typically includes the use of specific reagents and catalysts to introduce a hydroxyl group at the 7-position of the indole ring. The reaction conditions often involve controlled temperatures and pH levels to ensure the selective hydroxylation of the indole ring .
Industrial Production Methods
the synthesis would likely follow similar protocols to those used in laboratory settings, with scaled-up reaction vessels and more stringent control of reaction parameters to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
AM2201 7-hydroxyindole metabolite can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to its parent compound.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents like alkyl halides or acyl chlorides .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may revert the compound to AM2201 .
Scientific Research Applications
AM2201 7-hydroxyindole metabolite is primarily used in forensic and analytical research to study the metabolism of synthetic cannabinoids. It helps in understanding the metabolic pathways and identifying the metabolites present in biological samples. This information is crucial for developing analytical methods for detecting synthetic cannabinoid use in forensic toxicology .
Mechanism of Action
The mechanism of action of AM2201 7-hydroxyindole metabolite is not well-studied. as a metabolite of AM2201, it is likely to interact with cannabinoid receptors in the body. AM2201 itself is a potent agonist of cannabinoid receptors type 1 and type 2, and its metabolites may retain some of this activity .
Comparison with Similar Compounds
Structural Analogues and Modifications
The compound belongs to the naphthoylindole class of SCRAs. Key structural analogs and their differences are summarized below:
Structure-Activity Relationships (SAR)
- 5-Fluoropentyl Chain : Fluorination increases lipid solubility and CB1 receptor binding by reducing metabolic degradation of the alkyl chain .
- Naphthoyl Modifications : Methylation (e.g., JWH-122) or methoxy substitutions (e.g., JWH-250) enhance receptor affinity through steric or electronic effects .
Pharmacological and Metabolic Comparisons
- Receptor Affinity: Non-hydroxylated analogs like AM-2201 exhibit high CB1 affinity (Ki < 1 nM) due to fluoropentyl-induced lipophilicity . The 7-hydroxy variant likely has reduced affinity due to polarity but may retain activity if the hydroxyl group participates in receptor interactions.
- Metabolism : Fluoropentyl chains resist ω-hydroxylation, prolonging half-life . However, the 7-hydroxy group in the target compound could accelerate elimination via conjugation, reducing duration of action compared to AM-2201 .
- Detection: Hydroxylation complicates gas chromatography-mass spectrometry (GC-MS) analysis due to derivatization requirements, unlike non-polar analogs .
Biological Activity
[1-(5-fluoropentyl)-7-hydroxyindol-3-yl]-naphthalen-1-ylmethanone, commonly referred to as a synthetic cannabinoid, is part of a class of compounds known for their interaction with cannabinoid receptors in the body. This article explores its biological activity, pharmacological properties, and potential implications based on current research findings.
Chemical Structure and Properties
The compound features a complex structure that includes an indole moiety substituted with a fluoropentyl group and a naphthalenylmethanone. This configuration is believed to influence its binding affinity and efficacy at cannabinoid receptors.
Synthetic cannabinoids like [1-(5-fluoropentyl)-7-hydroxyindol-3-yl]-naphthalen-1-ylmethanone primarily exert their effects by binding to the CB1 and CB2 cannabinoid receptors. These receptors are part of the endocannabinoid system, which regulates various physiological processes including appetite, pain sensation, mood, and memory.
Binding Affinity
Research indicates that this compound has a high binding affinity for CB1 receptors, which are predominantly located in the central nervous system. The potency of synthetic cannabinoids often surpasses that of natural cannabinoids like THC (delta-9-tetrahydrocannabinol) due to their structural modifications.
Pharmacological Effects
The biological activity of [1-(5-fluoropentyl)-7-hydroxyindol-3-yl]-naphthalen-1-ylmethanone includes:
- Psychoactive Effects : Users report effects similar to those of THC, including euphoria, altered perception, and relaxation.
- Anxiolytic Properties : Some studies suggest that synthetic cannabinoids may exhibit anxiolytic effects, although this can vary widely among different compounds.
- Potential for Addiction : There is evidence indicating that synthetic cannabinoids can lead to dependence and withdrawal symptoms upon cessation.
Case Study 1: Toxicological Reports
A case study involving the analysis of urine samples from individuals using synthetic cannabinoids showed significant levels of [1-(5-fluoropentyl)-7-hydroxyindol-3-yl]-naphthalen-1-ylmethanone metabolites. This highlights its prevalence in recreational drug use and potential for abuse (ResearchGate) .
Case Study 2: Behavioral Studies
In behavioral studies conducted on animal models, exposure to synthetic cannabinoids resulted in altered locomotor activity and anxiety-like behaviors. These findings suggest that the compound can significantly affect central nervous system functioning (Science.gov) .
Comparative Analysis with Other Synthetic Cannabinoids
| Compound Name | CB1 Binding Affinity | Psychoactive Effects | Anxiolytic Effects |
|---|---|---|---|
| [1-(5-fluoropentyl)-7-hydroxyindol-3-yl]-naphthalen-1-ylmethanone | High | Yes | Variable |
| AM-2201 | Very High | Yes | Yes |
| JWH-018 | Moderate | Yes | No |
Q & A
Q. What are the optimal multi-step synthesis strategies for [1-(5-fluoropentyl)-7-hydroxyindol-3-yl]-naphthalen-1-ylmethanone?
A convergent synthesis approach is typically employed, starting with functionalized indole and naphthalene precursors. Key steps include:
- Protection of the 7-hydroxy group on the indole moiety using tert-butyldimethylsilyl (TBS) chloride to prevent side reactions during alkylation .
- Introduction of the 5-fluoropentyl chain via nucleophilic substitution or Mitsunobu reaction, ensuring regioselectivity at the indole nitrogen .
- Methanone linkage formation between the indole and naphthalene rings using Friedel-Crafts acylation or Suzuki-Miyaura coupling .
- Final deprotection under mild acidic conditions (e.g., TBAF in THF) to yield the target compound .
Computer-aided tools like Chematica can optimize reaction sequences and predict yields .
Q. How is the molecular structure of this compound validated experimentally?
- X-ray crystallography : Single-crystal diffraction using SHELX software (e.g., SHELXL for refinement) resolves the 3D arrangement, confirming bond angles and stereochemistry .
- NMR spectroscopy : H and C NMR verify substituent positions (e.g., fluorine coupling patterns in F NMR) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (e.g., [M+H] peaks) .
Q. What role does isotope labeling (e.g., deuterium) play in studying this compound?
Deuterated analogs (e.g., replacing the 5-fluoropentyl chain with a deuterated alkyl group) enable:
- Metabolic tracing : Tracking metabolic pathways via LC-MS/MS .
- NMR signal simplification : Reducing signal overlap in complex spectra .
Q. Which analytical methods ensure purity and identity during synthesis?
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>98%) .
- GC-MS : Detects volatile byproducts or residual solvents .
- Melting point analysis : Validates crystallinity and batch consistency .
Advanced Research Questions
Q. How is the pharmacological activity of this compound evaluated in vitro?
- Receptor binding assays : Competitive radioligand displacement studies (e.g., for cannabinoid receptors CB1/CB2) using [H]CP-55,940 .
- Functional assays : cAMP inhibition or β-arrestin recruitment in HEK293 cells transfected with CB receptors .
- Selectivity screening : Profiling against off-target receptors (e.g., serotonin, dopamine) to assess specificity .
Q. How do pH and temperature affect the compound's stability?
-
Accelerated stability studies : Incubate the compound at 40°C/75% RH for 4 weeks. Analyze degradation via HPLC:
Condition Degradation Products % Remaining pH 2.0 (HCl) Hydrolyzed indole derivatives 65% pH 9.0 (NaOH) Naphthalene oxidation products 72% Neutral (RT) None detected 98%
Q. How are contradictions in spectroscopic data resolved during structural analysis?
- Dynamic NMR : Resolves conformational exchange broadening in H NMR (e.g., rotameric fluorine effects) .
- DFT calculations : Predict C chemical shifts using Gaussian09 and compare with experimental data .
- Crystallographic redundancy : Collect multiple datasets to confirm bond lengths (e.g., C–F = 1.38 ± 0.02 Å) .
Q. What strategies identify biological targets beyond canonical receptors?
- Chemoproteomics : Use photoaffinity probes with a diazirine tag to capture interacting proteins in cell lysates .
- CRISPR-Cas9 screening : Genome-wide knockout libraries identify sensitivity genes in cancer cell lines .
Q. How are analytical methods validated for quantifying this compound in biological matrices?
-
LC-MS/MS validation parameters :
Parameter Requirement Result Linearity R ≥ 0.99 0.999 LOD 0.1 ng/mL 0.08 ng/mL LOQ 0.3 ng/mL 0.25 ng/mL Recovery (%) 85–115% 92%
Q. What computational models predict the compound’s ADMET properties?
- Molecular dynamics (MD) simulations : Assess membrane permeability (logP = 4.2) using GROMACS .
- Docking studies : AutoDock Vina predicts binding poses in CB1 (ΔG = -9.8 kcal/mol) .
- In silico toxicity : Derek Nexus screens for hepatotoxicity risks (e.g., structural alerts for naphthoquinones) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
